N-tert-butyl-N-phenylethanethioamide

Description

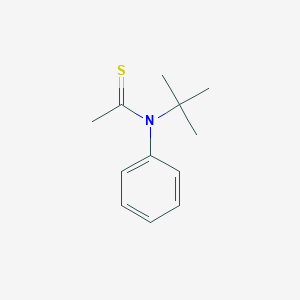

N-tert-butyl-N-phenylethanethioamide is a sulfur-containing organic compound characterized by a tert-butyl group, a phenyl ring, and a thioamide functional group (-C(=S)-N-). The tert-butyl moiety provides steric bulk, enhancing stability and influencing solubility, while the thioamide group introduces nucleophilic and chelating properties distinct from traditional amides.

Properties

CAS No. |

172896-62-7 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-tert-butyl-N-phenylethanethioamide |

InChI |

InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |

InChI Key |

OXTAKNOPIOUWOX-UHFFFAOYSA-N |

SMILES |

CC(=S)N(C1=CC=CC=C1)C(C)(C)C |

Canonical SMILES |

CC(=S)N(C1=CC=CC=C1)C(C)(C)C |

Synonyms |

Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One common method for synthesizing N-tert-butyl-N-phenylthioacetamide involves the Ritter reaction. This reaction typically uses nitriles and tertiary alcohols in the presence of a strong acid catalyst.

Catalytic Methods: Another approach involves the use of catalysts such as copper(II) triflate (Cu(OTf)2) to facilitate the reaction between di-tert-butyl dicarbonate and nitriles.

Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.

Acid Catalysts: Sulfuric acid is frequently used in the Ritter reaction for the synthesis of N-tert-butyl-N-phenylthioacetamide.

Major Products:

Sulfoxides and Sulfones: These are major products formed from the oxidation of N-tert-butyl-N-phenylthioacetamide.

Scientific Research Applications

Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .

Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-tert-butyl-N-phenylethanethioamide with structurally or functionally related compounds:

Key Observations:

- Thioamide vs.

- Metal Chelation: Compared to salicylhydroxamic acid, which binds metals via hydroxamate and phenolic groups, the thioamide in this compound could coordinate softer metals (e.g., Cu⁺, Hg²⁺) but with lower affinity for hard metals like Fe³⁺ .

- Radical Interactions : While PBN and PTIO are designed to stabilize radicals, the thioamide group in this compound may act as a radical sink, though its tert-butyl group could mitigate decomposition pathways .

Stability and Reactivity

- Oxidative Stability: BHT and TBHQ resist oxidation due to phenolic structures, whereas this compound’s thioamide is susceptible to oxidation, forming disulfides or sulfoxides under ambient conditions .

- Thermal Stability : The tert-butyl group likely enhances thermal stability compared to linear analogs (e.g., N-methylacetamide), but less so than ethers like tert-butyl methyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.